molecular formula C27H26N4O B608393 KT109

KT109

カタログ番号: B608393
分子量: 422.5 g/mol
InChIキー: JKJMWHULJIOKPJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

KT109は、エンドカンナビノイドである2-アラキドノイルグリセロール(2-AG)の生合成に関与する酵素であるジアシルグリセロールリパーゼ-β(DAGLβ)の強力かつ選択的な阻害剤です。 この化合物は、DAGLαよりもDAGLβに対して顕著な選択性を示し、DAGLβがさまざまな生物学的プロセスで果たす役割を研究するための貴重なツールとなっています .

科学的研究の応用

Antibacterial Applications

Methanone derivatives have shown significant antibacterial activity, particularly against resistant strains of bacteria. Research indicates that compounds derived from triazole scaffolds exhibit potent activity against a range of pathogens.

Case Study: Antibacterial Activity

A study published in MDPI highlighted the synthesis of triazole-based compounds that demonstrated superior antibacterial effects compared to traditional antibiotics like ciprofloxacin. The study reported minimal inhibitory concentration (MIC) values significantly lower than those for existing treatments, indicating a promising avenue for developing new antibacterial agents .

CompoundMIC (µg/mL)Target Bacteria
KT-1090.12E. coli
KT-1090.25MRSA
KT-1090.50S. aureus

Anticancer Applications

The compound's structural features allow it to interact with biological targets relevant to cancer treatment. Specifically, Methanone derivatives have been studied for their potential as dual-active hybrids targeting both tubulin and aromatase enzymes.

Case Study: Anticancer Activity

Research indicated that certain Methanone derivatives showed promising results as antiproliferative agents against breast cancer cell lines. In particular, compounds synthesized with a triazole moiety exhibited significant inhibition of cancer cell growth through mechanisms involving microtubule disruption and aromatase inhibition .

CompoundIC50 (µM)Cancer Type
KT-1090.137Breast Cancer
KT-1090.110Hormone-Receptor Positive Breast Cancer

生化学分析

Biochemical Properties

KT109 is known to interact with enzymes such as DAGLβ and PLA2G7 . It shows inhibitory activity against PLA2G7 . The compound has 60-fold selectivity for DAGLβ over DAGLα . It shows negligible activity against other key enzymes like FAAH, MGLL, ABHD11, and cytosolic phospholipase A2 .

Cellular Effects

This compound has been found to perturb a lipid network involved in macrophage inflammatory responses . It lowers 2-arachidonoylglycerol (2-AG), arachidonic acid, and eicosanoids in mouse peritoneal macrophages . In a study designed to test the effects of this compound in reducing inflammation in those diagnosed with nonalcoholic steatohepatitis (NASH), it was found that in liposomal form, the drugs both inhibited DAGLβ and activated AMPK .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with DAGLβ, an enzyme that synthesizes 2-AG . By inhibiting DAGLβ, this compound reduces the production of inflammation-inducing endocannabinoids .

Temporal Effects in Laboratory Settings

While specific temporal effects of this compound in laboratory settings are not extensively documented, one study found that repeated administration of this compound prevented the expression of LPS-induced allodynia, without evidence of tolerance .

Dosage Effects in Animal Models

In animal models, this compound has been shown to have antinociceptive effects . Specific dosage effects in animal models are not extensively documented.

Metabolic Pathways

This compound is involved in the metabolic pathway of 2-AG, a key endocannabinoid . By inhibiting DAGLβ, it impacts the production of 2-AG and subsequently influences the metabolic flux of this pathway .

準備方法

合成経路と反応条件

KT109は、トリアゾール環の形成とそれに続く官能基化を含む一連の化学反応によって合成されます。合成経路には、通常、次の手順が含まれます。

工業的生産方法

This compoundの具体的な工業的生産方法は広く文書化されていませんが、合成は一般的に標準的な有機合成プロトコルに従います。 このプロセスには、化合物の純度と効力を確保するための複数の精製および特性評価のステップが含まれます .

化学反応の分析

反応の種類

KT109は、次を含むいくつかの種類の化学反応を起こします。

一般的な試薬と条件

主な生成物

科学研究への応用

This compoundは、次を含む幅広い科学研究への応用があります。

    化学: 脂質代謝とシグナル伝達経路におけるDAGLβの役割を研究するための選択的阻害剤として使用されます。

    生物学: さまざまな細胞プロセスにおけるDAGLβの生物学的機能を理解するための研究に使用されます。

    医学: 炎症や痛み関連の病状の治療における潜在的な治療用途について調査されています。

    産業: DAGLβを標的とする新しい薬物や治療薬の開発に使用されます .

作用機序

KT109は、DAGLβを選択的に阻害することで効果を発揮し、マクロファージの炎症反応に関与する脂質ネットワークを破壊します。この阻害は、マウス腹腔マクロファージにおける2-アラキドノイルグリセロール、アラキドン酸、エイコサノイドのレベルの低下につながります。 この化合物は、脂肪酸アミドヒドロラーゼ、モノアシルグリセロールリパーゼ、細胞質ホスホリパーゼA2などの他の酵素に対しては無視できるほどの活性を示します .

類似の化合物との比較

This compoundは、DAGLαよりもDAGLβに対して約60倍の選択性を示す、その高い選択性でユニークです。類似の化合物には以下が含まれます。

This compoundは、その強力な阻害活性と最小限のオフターゲット効果のために際立っており、脂質代謝と炎症反応の研究のための貴重なツールとなっています .

類似化合物との比較

KT109 is unique in its high selectivity for DAGLβ over DAGLα, with approximately 60-fold selectivity. Similar compounds include:

This compound stands out due to its potent inhibitory activity and minimal off-target effects, making it a valuable tool for research in lipid metabolism and inflammatory responses .

生物活性

Overview

Methanone, also known as KT109, is a compound characterized by its complex structure and significant biological activity. Its molecular formula is C27H26N4O, and it has been identified as a selective inhibitor of diacylglycerol lipase-β (DAGLβ), an enzyme pivotal in the endocannabinoid system. This compound has garnered attention in pharmacological research due to its potential therapeutic applications and its role in lipid metabolism.

PropertyValue
Molecular Weight422.52 g/mol
Boiling Point637.3 ± 53.0 °C (Predicted)
Density1.19 ± 0.1 g/cm³ (Predicted)
SolubilityDMF: 10 mg/mL; DMSO: 10 mg/mL
pKa-1.02 ± 0.70 (Predicted)
AppearanceWhite to beige powder

This compound selectively inhibits DAGLβ, which is responsible for the synthesis of the endocannabinoid 2-arachidonoylglycerol (2-AG). This selectivity is crucial as it allows researchers to study the specific roles of DAGLβ in various biological processes without interference from DAGLα, which has different physiological functions .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cell lines by targeting specific pathways involved in cell cycle regulation and tubulin polymerization:

  • Cell Lines Tested : MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer).
  • Mechanism : The compound demonstrated significant G2/M phase cell cycle arrest and induced multinucleation in treated cells, indicative of mitotic catastrophe .
  • IC50 Values : In MCF-7 cells, this compound exhibited an IC50 value of approximately 52 nM, indicating potent antiproliferative activity .

Neuroprotective Effects

The inhibition of DAGLβ by this compound leads to increased levels of 2-AG, which has been associated with neuroprotective effects. Elevated levels of endocannabinoids can modulate neurotransmitter release and protect against neurodegeneration .

Study on Antiproliferative Activity

A study conducted on various triazole derivatives including this compound revealed its effectiveness in inhibiting tumor growth in vitro:

  • Study Design : The researchers synthesized several analogs and assessed their cytotoxicity against multiple cancer cell lines.
  • Findings : this compound was among the most potent compounds tested, leading to significant reductions in cell viability through apoptosis induction .

Research on Lipid Metabolism

In another significant study, this compound was utilized to explore its effects on lipid signaling pathways:

  • Objective : To understand the role of DAGLβ in lipid metabolism.
  • Results : The compound effectively altered lipid profiles in cellular models, providing insights into potential therapeutic strategies for metabolic disorders .

特性

IUPAC Name

(2-benzylpiperidin-1-yl)-[4-(4-phenylphenyl)triazol-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N4O/c32-27(30-18-8-7-13-25(30)19-21-9-3-1-4-10-21)31-20-26(28-29-31)24-16-14-23(15-17-24)22-11-5-2-6-12-22/h1-6,9-12,14-17,20,25H,7-8,13,18-19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKJMWHULJIOKPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CC2=CC=CC=C2)C(=O)N3C=C(N=N3)C4=CC=C(C=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methanone, (4-[1,1'-biphenyl]-4-yl-1H-1,2,3-triazol-1-yl)[2-(phenylMethyl)-1-piperidinyl]-
Reactant of Route 2
Reactant of Route 2
Methanone, (4-[1,1'-biphenyl]-4-yl-1H-1,2,3-triazol-1-yl)[2-(phenylMethyl)-1-piperidinyl]-
Reactant of Route 3
Reactant of Route 3
Methanone, (4-[1,1'-biphenyl]-4-yl-1H-1,2,3-triazol-1-yl)[2-(phenylMethyl)-1-piperidinyl]-
Reactant of Route 4
Reactant of Route 4
Methanone, (4-[1,1'-biphenyl]-4-yl-1H-1,2,3-triazol-1-yl)[2-(phenylMethyl)-1-piperidinyl]-
Reactant of Route 5
Reactant of Route 5
Methanone, (4-[1,1'-biphenyl]-4-yl-1H-1,2,3-triazol-1-yl)[2-(phenylMethyl)-1-piperidinyl]-
Reactant of Route 6
Reactant of Route 6
Methanone, (4-[1,1'-biphenyl]-4-yl-1H-1,2,3-triazol-1-yl)[2-(phenylMethyl)-1-piperidinyl]-
Customer
Q & A

Q1: What is the primary mechanism of action of KT109?

A1: this compound acts as a selective inhibitor of Diacylglycerol Lipase Beta (DAGLβ). [, , , ] This enzyme plays a crucial role in the biosynthesis of 2-arachidonoylglycerol (2-AG), an endocannabinoid. By inhibiting DAGLβ, this compound reduces the production of 2-AG and its downstream metabolites, including arachidonic acid (AA) and prostaglandin E2 (PGE2). [, , ] You can find more information about DAGLβ inhibitors on websites like https://www.semanticscholar.org/.

Q2: How does this compound impact pain signaling, particularly in the context of inflammation?

A2: Research suggests that this compound might play a role in modulating pain signaling, particularly in inflammatory conditions. By inhibiting DAGLβ and subsequently reducing 2-AG, AA, and PGE2 levels, this compound has demonstrated antinociceptive effects in several preclinical models. [, , ] For example, systemic and intraplantar administration of this compound decreased mechanical and heat hyperalgesia in a mouse model of sickle cell disease, which is characterized by chronic pain and inflammation. [] This effect was associated with reduced 2-AG, PGE2, and PGE2-glyceryl ester (PGE2-G) levels in the blood. []

Q3: Is this compound equally effective in human and mouse models?

A3: Studies comparing this compound's activity in human and mouse models reveal some intriguing differences. While this compound effectively inhibits DAGLβ in both species, lipidomic analysis showed that it did not lead to the accumulation of arachidonate-containing diacylglycerols in human THP1 cells, unlike in mouse cells. [] This suggests potential differences in the expression and activity of human DAGLβ compared to its mouse counterpart, warranting further investigation. []

Q4: Can liposomal encapsulation enhance the therapeutic efficacy of this compound?

A4: Research indicates that encapsulating this compound in liposomes can significantly enhance its effectiveness. This targeted delivery approach exploits the phagocytic capacity of macrophages, leading to localized delivery of the inhibitor. Studies demonstrated that liposomal this compound achieved approximately 80% inactivation of DAGLβ in macrophages in vivo with minimal activity in other tissues. [] Notably, this targeted delivery strategy resulted in a remarkable >100-fold increase in antinociceptive potency compared to free this compound in a mouse inflammatory pain model. []

Q5: Are there any potential limitations or concerns regarding the use of this compound as a therapeutic agent?

A5: While this compound shows promise in preclinical studies, further research is necessary to fully evaluate its therapeutic potential and address potential limitations. One study indicated that this compound might not be superior to existing analgesics like ketoprofen for managing acute postoperative pain. [] Furthermore, a comprehensive understanding of the long-term effects and potential toxicity of this compound is crucial before its clinical application.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。